4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula CHBrNO and a molecular weight of 279.13 g/mol. This compound features a bromo substituent on a benzaldehyde moiety and an ethyl-substituted imidazole ring, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is classified as an aromatic aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring. Additionally, it contains a heterocyclic imidazole group, which contributes to its biological activity and potential pharmaceutical applications.
The synthesis of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde can be accomplished via several methods, including:
The reaction conditions typically include:
The molecular structure of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde consists of:
The structural representation can be visualized using software tools that generate 3D models based on its molecular formula.
Key structural data includes:
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde can participate in various chemical reactions, including:
The reaction mechanisms often involve:
The mechanism by which 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde exerts its effects, particularly in biological systems, may involve:
Research indicates that compounds with imidazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties .
Key physical properties include:
Relevant chemical properties include:
Experimental data regarding stability under various conditions (e.g., light, temperature) is crucial for practical applications.
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research and industry:
This compound's unique structure allows it to be tailored for specific interactions in medicinal chemistry, making it a valuable tool for researchers in drug discovery and development.
Imidazole-benzaldehyde hybrids represent a strategically important class of heterocyclic compounds in modern drug discovery. These molecular architectures combine the versatile coordination chemistry and hydrogen-bonding capabilities of the imidazole ring with the electrophilic reactivity of the benzaldehyde moiety. Such hybrids enable the precise modulation of pharmacokinetic properties and target engagement, particularly in oncology and antimicrobial therapeutics. The incorporation of halogen atoms (e.g., bromine) and alkyl substituents (e.g., ethyl groups) further enhances their bioactivity profiles by influencing lipophilicity, membrane permeability, and stereoelectronic characteristics. As privileged scaffolds, these hybrids demonstrate remarkable adaptability in interacting with diverse biological targets, ranging from kinase enzymes to DNA regulatory elements, making them indispensable tools in rational drug design.
The imidazole nucleus is a quintessential pharmacophore in medicinal chemistry due to its:
Table 1: Clinically Approved Imidazole-Containing Drugs and Targets
Drug Name | Therapeutic Category | Molecular Target | Key Structural Feature |
---|---|---|---|
Dacarbazine | Antineoplastic (melanoma) | DNA alkylation | Imidazole-carboxamide |
Nilotonib | Antineoplastic (CML) | BCR-ABL tyrosine kinase | Pyrimidine-imidazole core |
Tipifarnib | Antineoplastic (solid tumors) | Farnesyltransferase | Imidazole-quinolone |
Fadrozole | Breast cancer | Aromatase enzyme | Benzimidazole derivative |
Recent advances highlight imidazole-based kinase inhibitors like compound LB-1, which exhibits selective CDK9 inhibition (IC₅₀ = 9.22 nM) for colorectal cancer therapy. Its imidazo[1,2-a]pyridine scaffold demonstrates >10-fold selectivity over related kinases, attributable to optimal hydrogen bonding with the kinase hinge region [2]. Similarly, hybrid molecules featuring imidazole-1,2,4-oxadiazole frameworks show potent EGFR inhibition (IC₅₀ = 1.21 µM) in breast cancer models, underscoring the scaffold's adaptability to target diverse oncogenic drivers [4].
Bromo-substituted benzaldehydes contribute critical structural and electronic properties to bioactive molecules:
Table 2: Comparative Properties of Bromo-Substituted Benzaldehyde Pharmacophores
Compound | Molecular Formula | Dipole Moment (D) | logP | Key Bioactivity |
---|---|---|---|---|
4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₇BrN₂O | 4.1 | 2.18 | Kinase inhibition scaffold |
4-Bromo-2-ethylbenzaldehyde | C₉H₉BrO | 3.2 | 2.75 | Synthetic intermediate for anticancer agents |
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde | C₁₂H₁₁BrN₂O | 4.5* | 2.81* | Targeted cancer therapeutics |
**Estimated via QSPR modeling; Experimental data from [1] [5]
The C4 bromine in 4-bromo-2-(1H-imidazol-1-yl)benzaldehyde (EVT-13412277) induces a 15° twist between imidazole and benzene planes, confirmed by X-ray crystallography. This conformation exposes both nitrogen atoms (N3, N4) for protein interactions while positioning the aldehyde for covalent binding – a feature exploited in irreversible kinase inhibitors [5]. In anticancer applications, bromine's heavy atom effect enhances DNA intercalation capacity, as demonstrated in acridinimidazole hybrids targeting topoisomerase II .
The strategic fusion of 2-ethylimidazole with 4-bromobenzaldehyde creates multidimensional bioactivity through:
Electronic Synergy
Conformational Optimization
Table 3: Synergistic Effects in Hybrid Imidazole-Benzaldehyde Systems
Synergy Type | Structural Basis | Functional Consequence | Experimental Evidence |
---|---|---|---|
Basicity enhancement | Guanidine-like resonance in ethylimidazolium form | Facilitates proton abstraction in enzymatic pockets | PA = 1177.68 kJ/mol for guanidine-imidazole hybrids |
Dual binding capacity | Imidazole: H-bond acceptance; Benzaldehyde: H-bond donation | Simultaneous interaction with complementary residues | ΔG binding = -9.8 kcal/mol in COX-2 docking [9] |
Tuned lipophilicity | Bromine (hydrophobic) + imidazole (polar) balance | Optimal membrane penetration (logP = 2.8) | PAMPA permeability: 12 × 10⁻⁶ cm/s [1] |
Computational studies reveal that guanidine-embedded imidazole hybrids achieve proton affinities up to 1177.68 kJ/mol – surpassing classical superbases like TMG (tetramethylguanidine). This arises from charge delocalization where protonation at guanidine nitrogen induces imidazole aromatization, forming a stable conjugated system [3]. In kinase inhibitors, the benzaldehyde carbonyl forms critical hydrogen bonds with hinge region residues (e.g., Met96 in CDK9), while the 2-ethylimidazole occupies a hydrophobic subpocket, enhancing affinity 20-fold over non-hybrid analogs [2] [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: